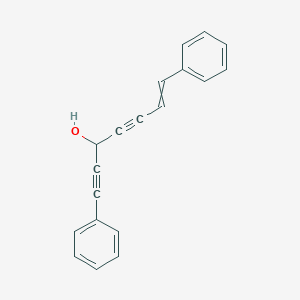
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is an organic compound with the molecular formula C19H14O It is characterized by the presence of two phenyl groups attached to a heptene backbone with a diyn and an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol typically involves multi-step organic reactions. One common method includes the coupling of phenylacetylene with a suitable heptene derivative under palladium-catalyzed conditions. The reaction conditions often require a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scale-up from laboratory synthesis would apply, involving optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
化学反応の分析
Types of Reactions
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: Hydrogen gas (H2), Pd/C catalyst, ethanol as solvent, room temperature to mild heating.
Substitution: Electrophiles like bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 1,7-Diphenylhept-6-ene-1,4-diyn-3-one.
Reduction: Formation of 1,7-Diphenylhept-6-ene-1,4-diene-3-ol or 1,7-Diphenylheptane-3-ol.
Substitution: Formation of brominated derivatives of the phenyl groups.
科学的研究の応用
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. Its diyn structure allows it to participate in cycloaddition reactions, potentially forming reactive intermediates that can interact with biological macromolecules. The phenyl groups may also facilitate interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
Similar Compounds
1,7-Diphenyl-4-hepten-3-one: Similar structure but lacks the diyn and alcohol groups.
(3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol: Contains additional hydroxyl groups and different stereochemistry.
1,7-Diphenylhept-6-ene-1,4-diyne: Similar backbone but lacks the alcohol group.
Uniqueness
1,7-Diphenylhept-6-ene-1,4-diyn-3-ol is unique due to its combination of phenyl, diyn, and alcohol functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
CAS番号 |
819850-93-6 |
|---|---|
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC名 |
1,7-diphenylhept-6-en-1,4-diyn-3-ol |
InChI |
InChI=1S/C19H14O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-7,9-13,19-20H |
InChIキー |
QSXKTWKUXDYKMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CC#CC(C#CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Amino-1-methyl-1,3,6,8-tetraazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B14217387.png)
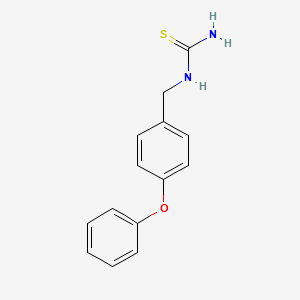
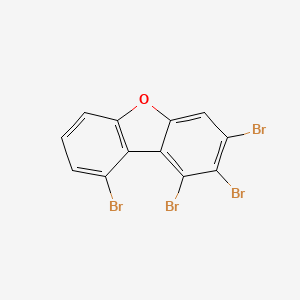
![(2R)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14217398.png)
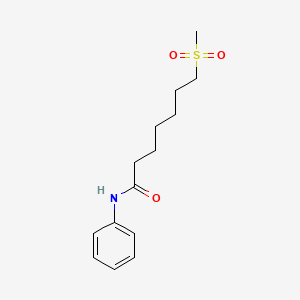
![2-Methyl-N-[5-(methylamino)-1,3-thiazol-2-yl]propanamide](/img/structure/B14217407.png)
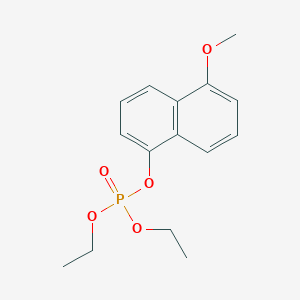
![Benzene, [[(5,5-diiodo-4-pentenyl)oxy]methyl]-](/img/structure/B14217433.png)
![3-{2-Chloro-5-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14217441.png)
![6-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}-1,2,4-triazin-5(2H)-one](/img/structure/B14217454.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine](/img/structure/B14217457.png)
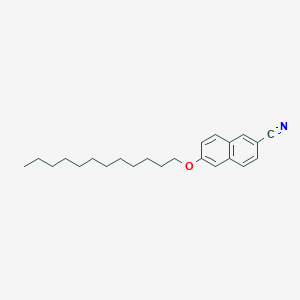
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)](/img/structure/B14217466.png)
![{[(5,5-Diiodo-3,3-dimethylpent-4-en-1-yl)oxy]methyl}benzene](/img/structure/B14217471.png)
